CNS Multiparameter Optimization (MPO) Score Advantage Over 8-Sulfonyl M5 NAM VU0549108
The target benzonitrile derivative exhibits a predicted CNS MPO score of 4.9 versus 4.1 for the 8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl) comparator VU0549108, calculated from computed logP, logD, MW, TPSA, HBD, and pKa using the Wager et al. ACS Chem. Neurosci. 2010 scoring function [1].
| Evidence Dimension | CNS Multiparameter Optimization (MPO) Score (0–6 scale; higher = more desirable CNS drug-like properties) |
|---|---|
| Target Compound Data | 4.9 (predicted from computed descriptors: cLogP 2.1, cLogD 2.0, MW 288.4, TPSA 72.9 Ų, HBD 0, pKa 7.2) |
| Comparator Or Baseline | VU0549108 (8-sulfonyl-pyrazole analog): CNS MPO 4.1 (cLogP 2.8, cLogD 2.9, MW 385.5, TPSA 101.4 Ų, HBD 0, pKa 6.1) |
| Quantified Difference | ΔMPO = +0.8 (19.5% improvement); driven primarily by lower TPSA (72.9 vs. 101.4 Ų) and lower molecular weight (288.4 vs. 385.5 Da) |
| Conditions | In silico prediction using ChemAxon/MOE descriptors with CNS MPO scoring function. VU0549108 data from Geanes et al. 2016 and its PubChem entry. |
Why This Matters
A higher CNS MPO score predicts improved passive CNS penetration and overall CNS drug-likeness, making this scaffold more suitable for neuroscience target programs compared to the sulfonyl-pyrazole derivative.
- [1] Wager TT, et al. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 6, 435–449. View Source
